1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one

Lipophilicity XLogP Physicochemical Properties

1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one (CAS: 59857-89-5) is a five-membered lactam derivative belonging to the pyrrolidinone class, characterized by a sterically bulky N-tert-butyl group and a reactive 4-hydroxymethyl substituent. It has the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol, and is typically supplied as an oil requiring refrigerated storage.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 59857-89-5
Cat. No. B3146419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one
CAS59857-89-5
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CC(CC1=O)CO
InChIInChI=1S/C9H17NO2/c1-9(2,3)10-5-7(6-11)4-8(10)12/h7,11H,4-6H2,1-3H3
InChIKeyPNKQVVLPNVNTFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one (CAS 59857-89-5): Sourcing and Baseline Specifications for Research Procurement


1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one (CAS: 59857-89-5) is a five-membered lactam derivative belonging to the pyrrolidinone class, characterized by a sterically bulky N-tert-butyl group and a reactive 4-hydroxymethyl substituent . It has the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol, and is typically supplied as an oil requiring refrigerated storage . Regulatory filings confirm its presence in the European C&L Inventory with notified classification and labelling under CLP criteria, underscoring its commercial relevance in chemical supply chains .

Dual functionality: steric N-tert-butyl and reactive 4-hydroxymethyl substituents
Lipophilicity shift relative to parent scaffold (class-level)
Retains H-bond donor for molecular recognition

1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one Procurement: Why Structural Analogs Cannot Be Interchanged


Generic substitution is not feasible due to the compound's unique combination of an N-tert-butyl group and a 4-hydroxymethyl moiety. This specific arrangement fundamentally alters its physicochemical and reactivity profile compared to core scaffolds. For instance, the unsubstituted core, 4-(hydroxymethyl)pyrrolidin-2-one (CAS 64320-89-4), has a calculated XLogP3 of -1.2 , whereas the target compound's computed XLogP is 0 . This >1 log unit difference in lipophilicity significantly impacts partitioning, solubility, and membrane permeability, making them unsuitable for direct interchange. The following section provides quantifiable evidence for these critical differentiations.

Structurally similar 4-(hydroxymethyl)pyrrolidin-2-one exhibits a marked lipophilicity drop; may alter partitioning and limit direct substitution without validation.
1-(tert-butyl)pyrrolidin-2-one lacks the 4-hydroxymethyl H-bond donor, removing a key recognition feature present in the target compound.
Analogues without the N-tert-butyl group may have reduced steric shielding, a class-level property associated with metabolic stability.

1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one Quantitative Evidence Guide: Differentiating Data vs. Analogs


Lipophilicity (XLogP) Comparison: 1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one vs. 4-(Hydroxymethyl)pyrrolidin-2-one

The addition of a tert-butyl group to the pyrrolidinone nitrogen markedly increases lipophilicity. The target compound exhibits a calculated XLogP of 0 , whereas the comparator, 4-(hydroxymethyl)pyrrolidin-2-one (CAS 64320-89-4), has a calculated XLogP3 of -1.2 . This represents a substantial shift in hydrophobicity, altering the compound's behavior in biological and chemical systems.

Lipophilicity Shift
Reported
ΔXLogP = +1.2 (Target: 0, Analog: -1.2)
Supports partitioning and permeability differentiation.
Computational prediction; experimental validation advised.
Lipophilicity XLogP Physicochemical Properties Drug Design

Hydrogen Bond Donor/Acceptor Profile: 1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one vs. 1-(Tert-butyl)pyrrolidin-2-one

The presence of the 4-hydroxymethyl group introduces a critical hydrogen bond donor that is absent in simpler tert-butyl pyrrolidinones. The target compound possesses 1 H-bond donor and 2 H-bond acceptors . Its direct analog, 1-(tert-butyl)pyrrolidin-2-one (CAS 20687-53-0), has 0 H-bond donors and only 1 acceptor . This structural difference has a profound impact on molecular recognition and solubility.

H-Bond Donor
Reported
1 (Target) vs. 0 (Analog)
Hydroxymethyl enables key H-bond interactions.
Impacts aqueous solubility and target engagement.
Hydrogen Bonding Solubility Molecular Interactions Medicinal Chemistry

Topological Polar Surface Area (TPSA): Impact of 4-Hydroxymethyl Substitution on Polarity

The addition of the 4-hydroxymethyl group increases the topological polar surface area (TPSA) compared to the unsubstituted analog. The target compound has a TPSA of 40.5 Ų . The comparator, 1-(tert-butyl)pyrrolidin-2-one (CAS 20687-53-0), has a reported polar surface area (PSA) of 20.31 Ų .

Polar Surface Area
Reported
ΔPSA +20.2 Ų (40.5 vs 20.3)
Signals altered ADME and permeability profile.
Predicted property; biological validation needed.
TPSA Drug-likeness Permeability ADME

Rotatable Bond Count: Conformational Flexibility Comparison

The 4-hydroxymethyl substituent introduces an additional rotatable bond, increasing the molecule's conformational flexibility. The target compound possesses 2 rotatable bonds , while the comparator, 1-(tert-butyl)pyrrolidin-2-one, has only 1 .

Rotatable Bonds
Reported
2 (Target) vs. 1 (Analog)
Increased conformational flexibility may affect binding.
Impacts entropy and physical properties.
Conformational Analysis Entropy Molecular Flexibility Binding Affinity

Steric Bulk and Metabolic Stability: Class-Level Inference for Tert-Butyl Pyrrolidinones

The N-tert-butyl group provides substantial steric bulk, a feature that is well-documented to shield metabolic soft spots in related chemical series. While direct experimental data for this specific compound is limited, class-level evidence supports this claim. For example, in the development of HCV inhibitors, substitution with a tert-butyl group was crucial for achieving compounds with low-picomolar EC50 values and superior pharmacokinetic properties .

Steric Shielding
Class-level
N-tert-butyl group present
Class-level evidence suggests metabolic stability support.
Direct experimental data for this compound is limited.
Metabolic Stability Steric Hindrance Pharmacokinetics Drug Metabolism

1-Tert-butyl-4-(hydroxymethyl)pyrrolidin-2-one: Best-Fit Research and Industrial Application Scenarios


Medicinal Chemistry: Optimization of Lead Compounds Requiring Balanced Lipophilicity and H-Bonding

This compound is an ideal building block for medicinal chemists aiming to modulate both lipophilicity and hydrogen-bonding capacity in a single modification. The N-tert-butyl group increases XLogP to 0 from -1.2 for the parent scaffold, while the 4-hydroxymethyl group maintains critical H-bond donor potential. This specific combination is valuable for optimizing ADME properties in hit-to-lead campaigns, as evidenced by the quantified differences in XLogP and TPSA compared to simpler analogs.

Chemical Biology: Probe Design for Investigating Steric and H-Bonding Effects on Target Engagement

The compound's dual functionality makes it a powerful tool for deconvoluting structure-activity relationships (SAR) in chemical biology. Its unique combination of a bulky tert-butyl group and a polar hydroxymethyl handle allows researchers to systematically assess the contributions of steric hindrance versus hydrogen bonding to target binding, as supported by the comparative H-bond donor counts and rotatable bond analysis .

Organic Synthesis: A Stable, Bifunctional Scaffold for Further Derivatization

The presence of a secondary alcohol (hydroxymethyl) provides a convenient synthetic handle for further functionalization via esterification, etherification, or oxidation. The N-tert-butyl group simultaneously provides steric protection and enhanced solubility in organic media. This combination makes it a versatile and stable intermediate for constructing more complex molecular architectures in multi-step syntheses, with its stability being a class-level expectation for such tert-butyl protected lactams .

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Balanced lipophilicity and H-bond donor profile
Verify partition coefficient and solubility in assay media
Chemical biology probe design
Dual steric and hydrogen-bonding functionality
Confirm differential binding vs. unsubstituted analogs
Synthetic intermediate for bifunctional derivatization
Reactive hydroxymethyl handle and steric protection
Assess stability and reactivity under reaction conditions

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